molecular formula C7H10N2O3 B2398782 Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate CAS No. 890095-13-3

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate

Cat. No. B2398782
M. Wt: 170.168
InChI Key: BRORSPQRZOXSPF-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is a chemical compound with the formula C₇H₁₀N₂O₃ . It is an irritant .


Molecular Structure Analysis

The molecular structure of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is utilized in the synthesis of structurally unique hexasubstituted pyrazolines, highlighting its importance in creating highly substituted chemical compounds. The development of a synthetic route to pentasubstituted 2H-pyrazoles, which serve as key starting materials, underscores its utility in synthesizing a series of unique pyrazoline derivatives. These derivatives have applications in the facile synthesis of hexasubstituted cyclopropanes through thermolysis, as well as in producing hydroperoxy substituted pyrazolines that act as effective oxygen-atom transfer reagents. Moreover, the thermal decomposition of these pyrazolines yields β-keto radicals, offering a route for synthesizing 3-hydroxy-1,2-dioxolanes. This compound's versatility is further demonstrated by its ability to undergo reactions yielding chloro-substituted pyrazoline derivatives, rather than the expected N-tosyl products, which upon thermolysis yield products consistent with the formation of unstable intermediate chloro-substituted cyclopropanes (Baumstark, Vásquez, & Mctush-Camp, 2013).

Industrial Applications

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate's derivatives, particularly ethyl acetate, are extensively utilized as solvents in various industrial applications, including paints, coatings, resins, inks, and as main ingredients in fragrances and flavors for consumer products. The review of ethyl acetate's esterification process across different process intensification techniques reveals several advantages over traditional processes. Techniques such as reactive distillation and microwave reactive distillation enhance the overall production rate, purity, energy efficiency, and economic effectiveness of ethyl acetate production. This underscores the compound's critical role in improving industrial solvent production processes, emphasizing the need for innovative techniques to optimize yield and efficiency (Patil & Gnanasundaram, 2020).

Biological Activities

Research on pyrazole derivatives, including those related to ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, highlights their significant biological activities. These activities include potential applications in agrochemical and pharmaceutical industries due to their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The synthesis of these derivatives under various conditions, including microwave irradiation, and their characterization through techniques like 1H NMR and IR, indicate their versatile physical and chemical properties. Such properties make them valuable for developing new compounds with enhanced biological activities, offering promising pathways for innovative therapeutic and agrochemical solutions (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Safety And Hazards

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is classified as an irritant .

properties

IUPAC Name

ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRORSPQRZOXSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate

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